(4-Chloro-1,3-thiazol-2-yl)methanamine
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Overview
Description
Scientific Research Applications
Synthesis and Dyeing Performance
A study by Malik et al. (2018) involved synthesizing N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives, showcasing applications in dyeing. These derivatives were synthesized through reactions involving 2-amino-5-methyl-1,3,4-thiadiazole and assessed for dyeing performance on nylon fabric, indicating potential in textile applications Malik, Patel, Tailor, & Patel, 2018.
Molecular Docking and Quantum Chemical Calculations
Viji et al. (2020) explored the molecular structure and spectroscopic data of a related compound through DFT calculations and molecular docking. This study highlighted the compound's potential biological effects, based on molecular docking results, suggesting applications in drug design and pharmacology Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020.
Antimicrobial Activities
Barot, Manna, and Ghate (2017) synthesized novel derivatives of benzimidazole, including compounds related to (4-Chloro-1,3-thiazol-2-yl)methanamine, which were evaluated for antibacterial and antifungal activities. Some synthesized compounds showed promising results with low minimum inhibitory concentrations, indicating potential in developing new antimicrobial agents Barot, Manna, & Ghate, 2017.
Synthesis of Novel Compounds
Shahana and Yardily (2020) synthesized and characterized novel compounds for their structural optimization and evaluated their biological activity through docking studies. The study aimed at understanding the antibacterial activity of these compounds, indicating their potential in medicinal chemistry Shahana & Yardily, 2020.
Mechanism of Action
Target of action
Thiazole derivatives, which include “(4-Chloro-1,3-thiazol-2-yl)methanamine”, have been found to exhibit diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Mode of action
Thiazole derivatives often interact with their targets by forming covalent bonds, which can lead to changes in the function of the target molecule .
Biochemical pathways
Without specific information on “this compound”, it’s difficult to say which biochemical pathways it might affect. Thiazole derivatives can affect a wide range of pathways depending on their specific structure and target .
Result of action
Thiazole derivatives can have a wide range of effects depending on their specific targets and mode of action .
Properties
IUPAC Name |
(4-chloro-1,3-thiazol-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2S/c5-3-2-8-4(1-6)7-3/h2H,1,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZAYSYKSAYVPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CN)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1519240-83-5 |
Source
|
Record name | 1-(4-chloro-1,3-thiazol-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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